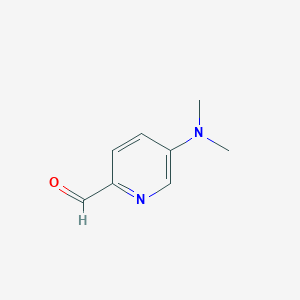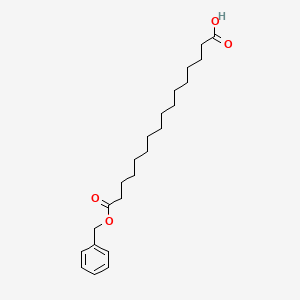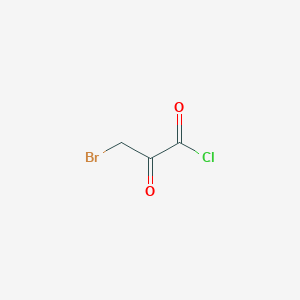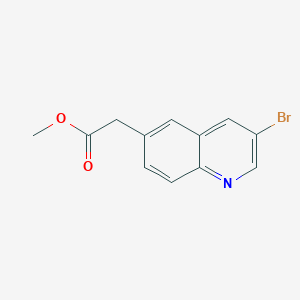
Methyl 2-(3-bromoquinolin-6-yl)acetate
Vue d'ensemble
Description
Methyl 2-(3-bromoquinolin-6-yl)acetate is a chemical compound that belongs to the class of acetate esters. It is composed of a methyl group, a bromine atom, and a quinoline ring structure .
Molecular Structure Analysis
The molecular formula of Methyl 2-(3-bromoquinolin-6-yl)acetate is C12H10BrNO2. It has a molecular weight of 280.12 g/mol . The InChI code is 1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3 .Applications De Recherche Scientifique
Fluorescent Brightening Agents : Methyl 2-(3-bromoquinolin-6-yl)acetate derivatives have been synthesized and studied for potential use as fluorescent brightening agents. These compounds exhibit fluorescence, making them suitable for applications in dyes and pigments (Rangnekar & Shenoy, 1987).
Antimicrobial and Antifungal Activities : Certain derivatives of Methyl 2-(3-bromoquinolin-6-yl)acetate have shown significant antimicrobial and antifungal activities. These compounds have been studied for their effectiveness against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Tabassum et al., 2014).
Pharmacological Applications : Some 6-bromoquinoline derivatives, which are structurally related to Methyl 2-(3-bromoquinolin-6-yl)acetate, have been investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antibacterial activities. This research suggests the potential of these compounds in drug development for treating various conditions (Rajveer et al., 2010).
Synthesis of Biaryl Compounds : Methyl 2-(3-bromoquinolin-6-yl)acetate and its derivatives have been used in the synthesis of biaryl compounds, which are important in organic chemistry and pharmaceuticals. These compounds are synthesized using palladium-catalyzed coupling reactions, demonstrating the compound's versatility in chemical synthesis (Harayama et al., 2004).
Analgesic and Anti-inflammatory Properties : Research has shown that certain quinoline derivatives exhibit notable analgesic and anti-inflammatory properties. This highlights the potential of Methyl 2-(3-bromoquinolin-6-yl)acetate derivatives in the development of new pain relief and anti-inflammatory medications (Sahu et al., 2008).
Anti-tuberculosis Activity : Derivatives of Methyl 2-(3-bromoquinolin-6-yl)acetate have been studied for their potential anti-tuberculosis activity. These compounds could contribute to the development of new treatments for tuberculosis, a significant global health concern (Bai et al., 2011).
Safety And Hazards
The safety information available indicates that Methyl 2-(3-bromoquinolin-6-yl)acetate may be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 2-(3-bromoquinolin-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLWDFNEQGOTLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromoquinolin-6-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



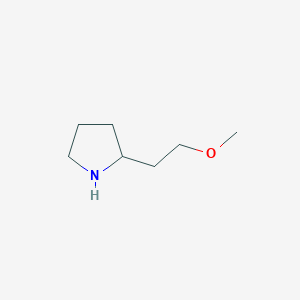
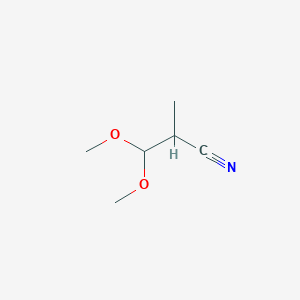
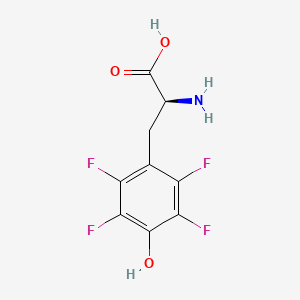
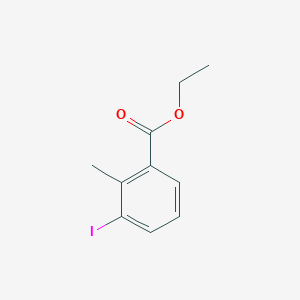
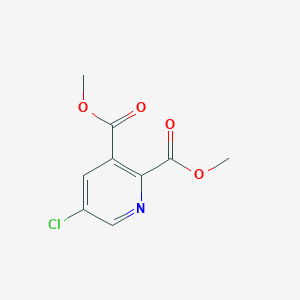
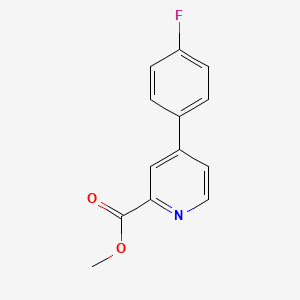
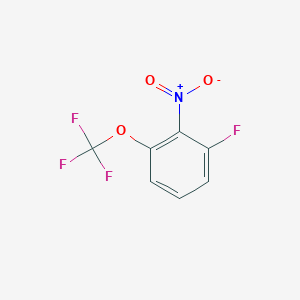
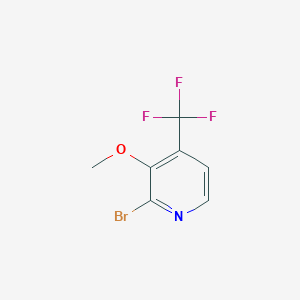
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)

